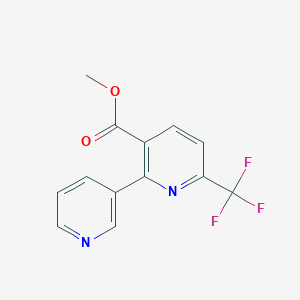

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

methyl 2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c1-20-12(19)9-4-5-10(13(14,15)16)18-11(9)8-3-2-6-17-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPELCPZVVBYFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Approach

- The synthesis often starts from substituted nicotinic acid derivatives or their esters, such as 6-methylnicotinic acid or methyl 6-substituted nicotinate esters.

- Introduction of the trifluoromethyl group typically occurs via electrophilic trifluoromethylation or nucleophilic substitution on a suitable precursor.

- The pyridin-3-yl substituent is introduced via cross-coupling reactions or condensation methods.

Detailed Synthetic Route (Based on Patent WO2006080256A1 and WO2013065064A1)

| Step | Description | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Formation of 6-methylnicotinic acid derivative | Reaction of 6-methylnicotinic acid with sodium hydride in tetrahydrofuran at 5°C | Formation of reactive intermediate | Not specified |

| 2 | Condensation with 4-(methylsulfonyl)phenyl acetate | Addition of 4-(methylsulfonyl)phenyl acetate over 2 hours, stirring at 5°C | Formation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 65% relative to acetate |

| 3 | Hydrolysis and decarboxylation | Acidification and heating with copper and quinoline at 100°C | Conversion to ketosulfide intermediate | Not specified |

| 4 | Oxidation to ketosulfone | Oxidation using hydrogen peroxide in presence of alkali metal tungstate | Formation of final oxidized product | Not specified |

Alternative Synthetic Strategies

- Hydrazide intermediates can be prepared by hydrazine hydrate treatment of methyl nicotinate derivatives, followed by further functionalization steps such as carbon disulfide addition and methylation to introduce sulfur-containing groups, which can be later transformed into trifluoromethylated products.

- The trifluoromethyl group can also be introduced using electrophilic trifluoromethylation reagents under mild conditions, facilitating the direct functionalization of the pyridine ring.

Reaction Conditions and Optimization

- Temperature Control: Most steps require precise temperature control (0–100°C) to avoid side reactions and decomposition.

- Solvent Choice: Tetrahydrofuran (THF) is commonly used for its ability to dissolve both organic and inorganic reagents and maintain reaction homogeneity.

- Oxidation Step: Hydrogen peroxide is preferred for oxidation due to its environmentally benign nature, but the presence of metal catalysts (e.g., tungstates) requires careful purification to avoid metal contamination in the final product.

- pH Adjustment: Post-reaction neutralization and pH adjustment are critical for product isolation and purity.

Summary Table of Key Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Base | Sodium hydride (60 wt% dispersion) | Used for deprotonation and activation |

| Solvent | Tetrahydrofuran (THF) | Maintains reaction medium |

| Temperature | 5°C to 100°C | Step-dependent control |

| Oxidant | Hydrogen peroxide (48%) | For oxidation of sulfide to sulfone |

| Catalyst | Alkali metal tungstate (Na2WO4·2H2O) | Used in oxidation, requires removal post-reaction |

| Reaction Time | 2–24 hours | Depending on step |

| Yield | Up to 65% in key condensation step | Overall yield depends on multi-step efficiency |

Research Findings and Industrial Relevance

- The novel processes developed emphasize improved safety, efficiency, and environmental friendliness compared to earlier methods that used harsher acids or generated difficult-to-remove metal impurities.

- In-situ oxidation and avoidance of intermediate isolation steps reduce material loss and improve scalability.

- The trifluoromethyl group introduction enhances the compound’s chemical stability and biological activity, making the preparation methods critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate possesses unique structural characteristics that enhance its reactivity and biological activity. The trifluoromethyl group is known to increase lipophilicity, which facilitates interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Notable studies include:

- Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, with effective concentrations as low as 0.6 μM, indicating potential for development as an anticancer agent .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially impacting metabolic pathways associated with diseases such as diabetes and obesity .

Agrochemical Development

The compound serves as an intermediate in the synthesis of agrochemicals. Its structural attributes make it suitable for the development of herbicides and pesticides that target specific biochemical pathways in plants .

Materials Science

Due to its unique chemical structure, this compound is explored for applications in developing advanced materials, including polymers and coatings that exhibit enhanced durability and chemical resistance.

Study 1: Antitumor Activity

A comprehensive study evaluated the cytotoxic effects of this compound on human cancer cell lines. The study found that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound in anticancer drug development.

Study 2: Metabolic Regulation

In another investigation, the compound was tested in animal models to assess its impact on metabolic parameters. Results indicated a significant reduction in ghrelin levels, suggesting that it may help regulate appetite and body weight .

Mechanism of Action

The mechanism of action of Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate are best contextualized against analogous nicotinate derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and applications:

Substituent Variations and Physicochemical Properties

Functional and Application Differences

- The pyridin-3-yl group enables interactions with hydrophobic enzyme pockets.

- Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate : The hydroxyl group increases polarity, making it suitable for derivatization into carboxylic acids or coordination complexes .

- Methyl 6-(trifluoromethyl)nicotinate : Lacks substituents at position 2, simplifying its use as a precursor in agrochemicals or fluorescent dyes .

- Methyl 2-bromo-6-(trifluoromethyl)nicotinate : Bromine at position 2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Thiazopyr (Methyl 2-(difluoromethyl)-4-isobutyl-6-(trifluoromethyl)nicotinate) : A herbicide with a thiazolyl group at position 5, demonstrating the agrochemical utility of trifluoromethyl nicotinates .

Biological Activity

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethyl group and the pyridine ring, significantly influence its biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Structural Overview

The compound features a pyridine ring substituted at the 3-position with a methyl ester of nicotinic acid and a trifluoromethyl group at the 6-position. The molecular formula is , with a molecular weight of approximately 300.24 g/mol. The trifluoromethyl group enhances lipophilicity and electronic properties, improving membrane penetration and receptor interaction .

The primary biological activities of this compound are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These interactions can lead to various pharmacological effects, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent .

- Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory pathways, although detailed mechanisms are still under investigation .

- Cytotoxic Effects : Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential for anticancer applications .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In comparative studies, it demonstrated significant activity against various strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 - 62.5 μg/mL |

| Escherichia coli | 31.25 - 62.5 μg/mL |

| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL |

| Candida albicans | 0.25 - 2 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antibiotics .

Cytotoxicity Studies

In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, compounds were tested against various human cancer cell lines, revealing IC50 values that suggest potential efficacy in cancer treatment:

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| Methyl derivative A | 45.69 | HeLa |

| Methyl derivative B | 45.81 | MCF7 |

These results highlight the importance of structural modifications in enhancing biological activity .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Karunanidhi et al. demonstrated that methyl derivatives showed comparable antimicrobial activity to standard antibiotics such as Amikacin .

- Cytotoxicity Evaluation : Research published in MDPI highlighted the cytotoxic effects of similar compounds on hepatic stellate cells, indicating their potential in liver-related diseases .

Q & A

Q. What are the key synthetic routes for Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate, and what intermediates are critical?

Q. How can steric hindrance from the trifluoromethyl group be addressed during synthesis?

- Methodological Answer : Steric hindrance can reduce reaction yields. Strategies include:

- Catalyst Optimization : Use of copper catalysts to facilitate coupling reactions ().

- Solvent Choice : Polar aprotic solvents like DMSO improve solubility of bulky intermediates ().

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during coupling ().

- Protecting Groups : Temporary protection of the pyridine nitrogen (e.g., with Boc groups) reduces steric interference ().

References :

Q. How should researchers resolve discrepancies in HPLC/LCMS data across studies?

- Methodological Answer : Discrepancies may arise from varying analytical conditions. To resolve:

- Standardize Conditions : Replicate retention times using identical columns (e.g., C18), mobile phases (e.g., acetonitrile/water with 0.1% TFA), and flow rates ().

- Cross-Validate with NMR : Confirm structural consistency via ¹H/¹³C NMR when LCMS m/z values overlap (e.g., distinguishing isomers).

- Control Experiments : Synthesize and test reference standards under the same conditions ().

References :

Q. What mechanistic insights explain the reactivity of the pyridine ring in this compound?

Q. How to reconcile conflicting reports on synthetic yields for derivatives of this compound?

- Methodological Answer : Yield variations often stem from:

- Impurity Profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization) affects isolated yields ().

- Reagent Quality : Trace moisture in solvents or reagents like potassium fluoride () can quench reactions.

- Scale Effects : Pilot-scale reactions () may underperform lab-scale due to heat/mass transfer limitations.

Mitigation : Report yields with detailed reaction scales, purification methods, and reagent sources.

References :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.